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Ipratropium-d3 (bromide)

Cat. No.: B12416544
M. Wt: 415.4 g/mol
InChI Key: LHLMOSXCXGLMMN-GVMDAYPMSA-M
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Description

Significance of Stable Isotope Labeling in Modern Pharmaceutical Sciences

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes. clearsynth.commusechem.com This subtle modification allows researchers to track the molecule's journey through complex biological processes without altering its fundamental chemical properties. musechem.comclearsynth.com The primary applications and significance of this methodology in pharmaceutical sciences include:

Pharmacokinetic and Metabolism Studies: Labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comclearsynth.commetsol.com By tracing the labeled drug, scientists can gain precise insights into how a drug is processed and eliminated by the body. clearsynth.commetsol.com

Quantitative Analysis: Stable isotope-labeled compounds, particularly those labeled with deuterium (B1214612), are widely used as internal standards in mass spectrometry-based bioanalysis. scispace.comnih.govscioninstruments.com This ensures accurate quantification of the drug and its metabolites in biological matrices. scispace.comscioninstruments.com

Mechanistic Elucidation: Isotope labeling helps in understanding the mechanisms of drug action and metabolic pathways at a molecular level. musechem.commusechem.comnih.gov

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, offers several distinct advantages in drug research. musechem.comnih.govunibestpharm.com The key benefit stems from the "kinetic isotope effect" (KIE). libretexts.orgtandfonline.comwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. tandfonline.comscirp.org

This fundamental difference leads to several potential benefits:

Improved Metabolic Stability: By strategically replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of drug breakdown can be slowed. nih.govunibestpharm.comtandfonline.com This can lead to a longer drug half-life and reduced dosing frequency. unibestpharm.comgabarx.com

Enhanced Safety Profile: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites. nih.govunibestpharm.comresearchgate.net

Increased Bioavailability: For drugs that undergo significant first-pass metabolism, deuteration can decrease this effect, leading to higher concentrations of the active drug in the bloodstream. researchgate.net

Minimal Steric and Electronic Perturbation: The substitution of hydrogen with deuterium results in a negligible change in the size, shape, and electronic properties of the molecule, thus preserving its intended biological activity. nih.gov

The concept of using deuterium in drug design dates back several decades. nih.govscirp.org Initially, deuterated compounds were primarily used as tools in mechanistic studies. wikipedia.orgassumption.edu However, the potential to leverage the kinetic isotope effect to improve drug properties led to the development of deuterated analogs of existing drugs. nih.govresearchgate.net

A significant milestone in this field was the approval of the first deuterated drug, deutetrabenazine (Austedo®), by the U.S. Food and Drug Administration (FDA) in 2017. acs.orgbioscientia.de This approval validated the "deuterium switch" approach, where a known drug is modified by deuterium substitution to create a new chemical entity with improved pharmacokinetic properties. nih.govacs.org This has spurred further research and development of novel deuterated drug candidates across various therapeutic areas. wikipedia.orgassumption.eduacs.org

Overview of Ipratropium (B1672105) as a Parent Chemical Scaffold for Research

Ipratropium is a well-established pharmaceutical agent that serves as a parent compound for the synthesis of its deuterated analog, Ipratropium-d3. medchemexpress.commedchemexpress.com

Ipratropium bromide is chemically classified as a quaternary ammonium (B1175870) compound and a synthetic derivative of atropine (B194438). drugs.comwikipedia.orgnih.gov Its structure features a tropane (B1204802) ring system, similar to atropine, but is distinguished by the presence of an N-isopropyl group, which forms the quaternary ammonium cation. wikipedia.orgnih.gov This permanent positive charge is a key structural feature. mdpi.com

Table 1: Chemical and Physical Properties of Ipratropium Bromide

PropertyValue
Molecular FormulaC₂₀H₃₀BrNO₃
Molecular Weight412.37 g/mol
IUPAC Name[8-methyl-8-(1-methylethyl)- 8-azoniabicyclo[3.2.1] oct-3-yl] 3-hydroxy-2-phenyl-propanoate
ClassificationAnticholinergic, Quaternary Ammonium Compound

Source: PubChem CID 657308 nih.gov

Quaternary ammonium compounds (QACs) are a broad class of organic compounds with diverse applications in research and industry. mdpi.comresearchgate.netsrce.hr Their defining feature is a positively charged nitrogen atom bonded to four carbon atoms. mdpi.com This permanent cationic nature imparts specific properties that make them relevant in several research contexts:

Biological Activity: Many QACs exhibit biological activity, including antimicrobial properties. researchgate.netnih.govresearchgate.net

Pharmacological Probes: Their charged nature influences their interaction with biological membranes and receptors, making them useful tools for studying these interactions. researchgate.netnih.gov

Synthetic Chemistry: QACs serve as versatile intermediates and catalysts in various chemical reactions.

Specific Rationale for Deuteration of Ipratropium to Ipratropium-d3 (bromide)

The primary rationale for the deuteration of ipratropium to form Ipratropium-d3 (bromide) is for its use as an internal standard in quantitative bioanalytical methods, particularly those employing mass spectrometry. scispace.commedchemexpress.comaxios-research.com

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share nearly identical chemical and physical properties with the analyte of interest. scispace.comnih.govchromatographyonline.com Ipratropium-d3 (bromide) is specifically labeled with three deuterium atoms on the N-methyl group. medchemexpress.com

Here's a breakdown of the specific research rationale:

Co-elution and Ionization Efficiency: Since Ipratropium-d3 has virtually the same chromatographic retention time and ionization efficiency as unlabeled ipratropium, it can accurately correct for variations during sample preparation and analysis. scispace.com

Mass Differentiation: The mass difference of three daltons between Ipratropium-d3 and ipratropium allows for their simultaneous detection and differentiation by a mass spectrometer, enabling precise quantification of the parent drug. scispace.comscioninstruments.com

Minimizing Isotope Effects in this Context: While the kinetic isotope effect is a key advantage for developing new drugs with altered metabolism, for its role as an internal standard, the deuteration is placed on a part of the molecule (the N-methyl group) that is less likely to be involved in the primary metabolic pathways of interest for quantification purposes, thus minimizing any analytical bias due to differential metabolism between the analyte and the standard. scispace.comlibretexts.org

Table 2: Comparison of Ipratropium and Ipratropium-d3 (bromide) for Research Applications

FeatureIpratropiumIpratropium-d3 (bromide)
Primary Role Analyte (the substance being measured)Internal Standard
Isotopic Composition Natural abundance of isotopesEnriched with three deuterium atoms
Mass Standard molecular massIncreased by ~3 Da
Key Research Use Pharmacokinetic and efficacy studiesAccurate quantification of ipratropium in biological samples

Identification of Target Positions for Deuterium Incorporation (e.g., methyl group at nitrogen)

The selection of the specific position for deuterium incorporation within a molecule is a critical aspect of designing a useful SIL compound. In the case of Ipratropium-d3 (bromide), the target for deuteration is the N-methyl group. pharmaffiliates.com This strategic placement is advantageous because this part of the molecule is susceptible to metabolic processes. The IUPAC name for this deuterated compound is (1R, 3r, 5S, 8r)-3-((3-hydroxy-2-phenylpropanoyl)oxy)-8-isopropyl-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-8-ium, bromide (1:1). veeprho.com

The "magic methyl" concept in medicinal chemistry highlights how the addition of a methyl group can significantly enhance a drug's potency and selectivity. nih.gov By extension, deuterating this "magic methyl" group can provide further pharmacological benefits. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the deuterated compound more resistant to metabolic breakdown. nih.gov

Anticipated Research Utility of Ipratropium-d3 (bromide)

The unique properties of Ipratropium-d3 (bromide) make it a valuable tool in several areas of pharmaceutical research. medchemexpress.comveeprho.com Its primary utility lies in its ability to serve as a tracer and a standard in complex biological matrices.

Role as a Mass Spectrometry Internal Standard

Ipratropium-d3 (bromide) is widely utilized as an internal standard for the quantification of its non-deuterated counterpart, ipratropium, in biological samples using mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comvulcanchem.comclearsynth.com Internal standards are essential for accurate quantification in analytical chemistry. Because Ipratropium-d3 (bromide) is chemically identical to ipratropium, it behaves similarly during sample preparation, chromatography, and ionization. veeprho.com However, its slightly higher mass allows it to be distinguished from the non-deuterated drug by the mass spectrometer. This co-elution and differential detection enable precise and accurate measurement of ipratropium concentrations, correcting for any sample loss or variability during the analytical process. veeprho.com This is crucial for therapeutic drug monitoring and pharmacokinetic studies. medchemexpress.comveeprho.com

Application in Metabolic Fate Elucidation

Understanding how a drug is metabolized is a cornerstone of drug development. Deuterium-labeled compounds like Ipratropium-d3 (bromide) are instrumental in these "metabolic fate" studies. medchemexpress.commedchemexpress.comveeprho.com By administering the labeled compound, researchers can track its journey through the body and identify the various metabolites that are formed. nih.gov The deuterium atoms act as a "tag," allowing for the differentiation of the drug and its metabolites from endogenous compounds in biological samples. medchemexpress.commedchemexpress.com This approach can help to clarify metabolic pathways and identify potential drug-drug interactions. medchemexpress.comdrugbank.com The use of stable isotopes avoids the complications and safety concerns associated with radioactive isotopes. nih.gov

Potential for Kinetic Isotope Effect Studies

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.orgwikipedia.org This effect arises because the C-D bond has a lower vibrational frequency and thus a higher dissociation energy than a C-H bond. unam.mx Consequently, reactions that involve the breaking of a C-H bond as the rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium. portico.orgnih.gov

By studying the KIE of Ipratropium-d3 (bromide), researchers can gain insights into the mechanisms of its metabolism. portico.org If the metabolism of ipratropium involves the cleavage of a C-H bond on the N-methyl group, the deuterated version will be metabolized more slowly. nih.gov This can lead to a longer half-life and altered pharmacokinetic profile of the drug. medchemexpress.com Such studies are valuable for understanding the enzymatic processes involved in drug breakdown and for designing new drugs with improved metabolic stability. nih.govnih.gov While deuteration can sometimes lead to unexpected changes in metabolic pathways, a phenomenon known as a "metabolic switch," studying these effects provides deeper insights into drug metabolism. uniupo.it

Scope and Objectives of Academic Research Utilizing Ipratropium-d3 (bromide)

Academic research employing Ipratropium-d3 (bromide) primarily focuses on analytical method development and pharmacokinetic investigations. The overarching goal is to enhance the understanding of ipratropium's behavior in biological systems. Key objectives include:

Developing and validating robust analytical methods: This involves using Ipratropium-d3 (bromide) as an internal standard to create highly accurate and precise assays for quantifying ipratropium in various biological matrices like plasma and urine. veeprho.comclearsynth.com

Investigating the pharmacokinetics of ipratropium: By using the deuterated standard, researchers can accurately determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion of ipratropium. medchemexpress.comveeprho.com

Elucidating metabolic pathways: Tracing the fate of deuterated ipratropium helps in identifying and quantifying its metabolites, providing a clearer picture of its biotransformation. medchemexpress.comveeprho.com

Probing enzymatic mechanisms: KIE studies with Ipratropium-d3 (bromide) can help to identify the specific enzymes responsible for its metabolism and to understand the chemical mechanisms of these biotransformations. portico.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30BrNO3 B12416544 Ipratropium-d3 (bromide)

Properties

Molecular Formula

C20H30BrNO3

Molecular Weight

415.4 g/mol

IUPAC Name

[(5S)-8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1/i3D3;

InChI Key

LHLMOSXCXGLMMN-GVMDAYPMSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Origin of Product

United States

Synthetic Chemistry and Isotopic Labeling Methodologies for Ipratropium D3 Bromide

Retrosynthetic Analysis for Deuterium (B1214612) Incorporation in Ipratropium-d3 (bromide)

A retrosynthetic analysis of Ipratropium-d3 (bromide) identifies the most logical and efficient point for introducing the deuterium label. The structure of Ipratropium (B1672105) is a quaternary ammonium (B1175870) salt derived from atropine (B194438). researchgate.net Specifically, it is formed by the N-alkylation of atropine with an isopropyl group. researchgate.netyoutube.com Atropine itself possesses a tertiary amine with an N-methyl group. The designation "-d3" strongly suggests the replacement of the three protons on this methyl group with deuterium atoms.

Therefore, the key disconnection in the retrosynthesis is at the N-CD3 bond. This approach leads backward from the target molecule to two key precursors:

Noratropine (B1679849): This is the N-desmethyl analog of atropine, which serves as the core scaffold.

A trideuteromethylating agent: A reagent capable of adding a -CD3 group to the nitrogen atom of noratropine.

This strategy is analogous to the synthesis of other labeled ipratropium compounds, where a precursor amine is alkylated with a labeled reagent. researchgate.net The synthesis of the final Ipratropium-d3 (bromide) would then involve the subsequent quaternization of the intermediate, Atropine-d3, with isopropyl bromide. researchgate.net

Detailed Synthetic Pathways for Deuterium Labeling

The forward synthesis based on the retrosynthetic analysis involves a multi-step process beginning with the preparation of the necessary precursors and culminating in the purification of the final labeled compound.

The synthesis of Ipratropium-d3 hinges on the careful selection of starting materials. The primary non-labeled precursor is noratropine (N-desmethyl atropine). Noratropine can be prepared through various methods, including the demethylation of the more readily available atropine. researchgate.net

The critical deuterated reagent is a trideuteromethyl source used for the N-methylation of noratropine. The most common and effective reagent for this purpose is trideuteromethyl iodide (CD3I) , also known as iodomethane-d3. This reagent is commercially available and provides a direct and efficient method for introducing the -CD3 group onto the nitrogen atom of the tropane (B1204802) ring system. researchgate.net The use of deuterated building blocks is a common strategy to ensure precise and high levels of deuterium incorporation. nih.govnih.gov

Achieving high isotopic enrichment is paramount in the synthesis of deuterated compounds to ensure the reliability of subsequent analytical studies. nih.gov The N-methylation of noratropine with trideuteromethyl iodide must be carefully optimized. Key reaction parameters include:

Solvent: A suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), is typically used to facilitate the reaction between the amine and the alkyl iodide.

Base: A non-nucleophilic base is often added to scavenge the hydroiodic acid (HI) byproduct formed during the reaction, driving the equilibrium towards the product.

Temperature and Reaction Time: These parameters are controlled to ensure complete reaction while minimizing potential side reactions or degradation of the reactants and products.

The goal of optimization is to maximize the incorporation of the CD3 group, yielding Atropine-d3 with an isotopic purity exceeding 98-99%. sigmaaldrich.com Incomplete reactions or the presence of protonated impurities can lead to a mixture of isotopologues, complicating analysis. nih.gov

Purification is a critical step to ensure the final product meets high purity standards, removing any unreacted starting materials, reagents, or byproducts. moravek.com After the N-methylation reaction to form Atropine-d3 and the subsequent quaternization with isopropyl bromide to form Ipratropium-d3 (bromide), a rigorous purification protocol is required.

High-performance liquid chromatography (HPLC) is one of the most reliable and widely used techniques for the purification of pharmaceutical compounds and their labeled analogs. moravek.comresearchgate.net A reversed-phase HPLC method can effectively separate the final product from precursors like Atropine-d3 and other impurities. researchgate.net The process involves the following general steps:

StepDescriptionTechnique(s)
1. Reaction Quenching & Workup The reaction is stopped, and the crude product is extracted from the reaction mixture into a suitable organic solvent.Liquid-liquid extraction
2. Solvent Removal The solvent is removed under reduced pressure to yield the crude solid product.Rotary evaporation
3. Chromatographic Purification The crude product is dissolved and injected into an HPLC system to separate the target compound from impurities.High-Performance Liquid Chromatography (HPLC)
4. Isolation and Drying The purified fractions containing Ipratropium-d3 (bromide) are collected, the solvent is evaporated, and the final product is dried under vacuum.Lyophilization or vacuum drying

This systematic approach ensures the isolation of Ipratropium-d3 (bromide) with high chemical and isotopic purity. moravek.com

Characterization and Verification of Deuterium Incorporation

Following synthesis and purification, the final compound must be thoroughly characterized to confirm its identity, purity, and, most importantly, the successful incorporation of deuterium at the intended position.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for verifying the location and isotopic purity of deuterated compounds. sigmaaldrich.comresearchgate.net For Ipratropium-d3 (bromide), a combination of proton (¹H) and deuterium (²H) NMR spectroscopy is employed.

¹H NMR: In the proton NMR spectrum of unlabeled Ipratropium bromide, a characteristic signal corresponding to the N-methyl protons is observed. researchgate.net In the spectrum of successfully synthesized Ipratropium-d3 (bromide), this signal should be absent or significantly diminished, confirming the replacement of protons with deuterium.

²H NMR (D-NMR): Deuterium NMR is a powerful alternative for analyzing highly deuterium-enriched compounds. sigmaaldrich.com A ²H NMR spectrum of Ipratropium-d3 (bromide) will show a distinct signal at the chemical shift corresponding to the N-CD3 group. The presence and integration of this peak provide direct evidence of successful deuteration and can be used to quantify the level of isotopic enrichment. sigmaaldrich.com

Mass spectrometry (MS) is another valuable technique used to confirm deuterium incorporation. nih.gov The molecular weight of Ipratropium-d3 (bromide) will be three mass units higher than its non-deuterated counterpart, which can be readily detected by high-resolution mass spectrometry.

Analytical TechniqueExpected Result for Ipratropium-d3 (bromide)Purpose
¹H NMR Disappearance of the N-CH3 proton signal.Confirms replacement of H with D.
²H NMR Appearance of a signal for the N-CD3 group.Confirms presence and location of D. Quantifies isotopic enrichment.
Mass Spectrometry Molecular ion peak is 3 units higher than the unlabeled compound.Confirms the correct mass increase corresponding to three deuterium atoms.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition and Purity

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition and isotopic distribution of a molecule. escholarship.org It provides highly accurate mass measurements, allowing for the differentiation between molecules with very similar nominal masses.

HRMS analysis of Ipratropium-d3 (bromide) provides its exact mass, which is then compared to the theoretical mass calculated for the deuterated molecular formula. The molecular formula for the Ipratropium cation is C₂₀H₃₀NO₃⁺. The introduction of three deuterium atoms in place of three protons results in the formula C₂₀H₂₇D₃NO₃⁺. This substitution leads to a predictable mass increase of approximately 3.018 daltons compared to the unlabeled Ipratropium cation. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure this mass difference with high precision (typically to within 5 ppm), confirming the presence of the three deuterium atoms. researchgate.netnih.gov Furthermore, the analysis of the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, must match the theoretical pattern for the deuterated formula, providing further confidence in the compound's identity. researchgate.net

Assessment of Isotopic Purity and Chemical Purity

Ensuring the quality of Ipratropium-d3 (bromide) for research applications requires rigorous assessment of both its isotopic and chemical purity.

Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, three) relative to molecules with fewer or more deuterium atoms (isotopologues). HRMS is a primary technique for this assessment. researchgate.net By analyzing the relative intensities of the mass spectral peaks corresponding to the unlabeled (d₀), singly (d₁), doubly (d₂), triply (d₃), and other deuterated species, the isotopic enrichment can be accurately calculated. researchgate.net

Chemical purity is determined using conventional analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. researchgate.net This method separates Ipratropium-d3 from any non-deuterated starting materials, reaction byproducts, or other impurities. The purity is typically expressed as a percentage based on the peak area of the main compound relative to the total area of all peaks in the chromatogram. For pharmaceutical reference standards, chemical purity is expected to be high, often exceeding 98%.

Considerations for Scalable Synthesis in Research Settings

The synthesis of Ipratropium-d3 (bromide) for widespread use as an internal standard or in metabolic research necessitates a synthetic route that is not only efficient but also scalable and reproducible. Key considerations for scaling up the synthesis in a research or small-scale production environment include the availability and cost of deuterated starting materials. nih.gov The synthesis of the deuterated alkylating agent, such as isopropyl-d₃ bromide or methyl-d₃ bromide, must be robust and provide high isotopic enrichment.

Furthermore, the reaction conditions for the quaternization step need to be optimized to ensure high conversion rates and minimize side reactions. Purification of the final product is another critical aspect. As the quantity of material increases, purification methods like recrystallization or preparative chromatography must be efficient to remove impurities and achieve the high chemical and isotopic purity required for analytical standards. sci-hub.ru The development of flow chemistry processes, which can offer better control over reaction parameters and potentially higher yields and purity, represents a modern approach to scaling the synthesis of deuterated compounds. colab.ws

Advanced Analytical Methodologies Employing Ipratropium D3 Bromide

Development and Validation of Quantitative Analytical Assays

The development and validation of robust quantitative analytical assays are fundamental to pharmaceutical research and clinical practice. agnopharma.comemerypharma.comijprajournal.com For ipratropium (B1672105), these assays are essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. semanticscholar.orgnih.gov The process ensures that the analytical method is suitable for its intended purpose, providing reliable and reproducible results. agnopharma.comemerypharma.com Validation encompasses several key parameters, including accuracy, precision, specificity, linearity, and sensitivity (limit of detection and quantification). emerypharma.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of ipratropium in biological samples due to its high sensitivity and selectivity. semanticscholar.orgnih.gov The development of an LC-MS/MS method involves the meticulous optimization of both chromatographic and mass spectrometric conditions to achieve the desired analytical performance. emerypharma.comsemanticscholar.orgnih.gov Ipratropium-d3 is an ideal internal standard for these assays because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus compensating for any variations. researchgate.net

Effective chromatographic separation is crucial to distinguish ipratropium from its deuterated isotopologue, Ipratropium-d3, and other endogenous components in the sample matrix. semanticscholar.orgnih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for this purpose. semanticscholar.orgnih.gov The selection of the analytical column, mobile phase composition, flow rate, and column temperature are all critical parameters that are optimized to achieve sharp, symmetrical peaks and adequate resolution. nih.gov

For instance, a common approach involves using a C18 or C8 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid). semanticscholar.orgnih.gov A gradient elution, where the proportion of the organic solvent is varied over time, can be used to ensure efficient separation of all compounds of interest. nih.gov

Below is an example of typical chromatographic conditions used for the analysis of ipratropium:

ParameterCondition
LC System Agilent 1200 or Shimadzu UFLC XR semanticscholar.org
Column Thermo Hypersil BDS C8 or ACE 3C18 PFP semanticscholar.org
Mobile Phase Methanol/water (85:15, v/v) with 20 mmol/L ammonium formate and 0.1% formic acid nih.gov
Flow Rate 0.3 mL/min nih.gov
Injection Volume 10 µL
Column Temperature 30°C alliedacademies.org

Tandem mass spectrometry (MS/MS) is utilized for its high selectivity and sensitivity in detecting and quantifying ipratropium and Ipratropium-d3. semanticscholar.orgnih.gov The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). semanticscholar.orgwashington.edu In MRM, a specific precursor ion for each compound is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. washington.edu This process significantly reduces background noise and enhances the signal-to-noise ratio. washington.edu

For ipratropium (d0), the precursor ion [M]+ has a mass-to-charge ratio (m/z) of 332.2. nih.gov Upon fragmentation, characteristic product ions are formed, such as those with m/z 166.0 and 123.9. nih.gov For the deuterated internal standard, Ipratropium-d3 (d3), the precursor ion has an m/z of 335.4, and its corresponding product ions are monitored at m/z 169.0 and 127.0. semanticscholar.org The selection of these specific MRM transitions allows for the simultaneous and independent quantification of both the analyte and the internal standard. semanticscholar.org

The following table summarizes the typical MRM transitions for ipratropium and Ipratropium-d3:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ipratropium (d0)332.30166.20, 124.20 semanticscholar.org
Ipratropium-d3 (d3)335.40169.00, 127.00 semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (if applicable)

While LC-MS/MS is the predominant technique for ipratropium analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative for volatile and thermally stable compounds. europeanpharmaceuticalreview.com However, due to the non-volatile and thermally labile nature of the ipratropium cation, direct analysis by GC-MS is not feasible without derivatization. Derivatization would be required to convert ipratropium into a more volatile and thermally stable compound suitable for GC analysis. Given the efficiency and direct applicability of LC-MS/MS, GC-MS is not commonly used for the routine quantitative analysis of ipratropium in biological matrices. nih.gov

Sample Preparation Methodologies for Complex Matrices

Biological matrices such as plasma, urine, and tissue are complex mixtures containing proteins, salts, lipids, and other endogenous substances that can interfere with the analysis. nih.govijisrt.com Therefore, effective sample preparation is a critical step to remove these interferences and isolate the analyte of interest. nih.govijisrt.comijpsjournal.com

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and concentration of analytes from complex biological samples. semanticscholar.orgnih.govagilrom.ro The principle of SPE involves passing the liquid sample through a solid sorbent material that retains the analyte. ijpsjournal.com Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. ijpsjournal.com

For the extraction of ipratropium from human plasma, cation-exchange SPE cartridges, such as Stratta X-CW or Waters WCX, have been successfully employed. semanticscholar.org These cartridges contain a sorbent with negatively charged functional groups that interact with the positively charged quaternary ammonium group of ipratropium, allowing for its selective retention. semanticscholar.org

The general steps involved in an SPE procedure are:

Conditioning: The sorbent is prepared by passing a solvent through it to activate the functional groups. ijpsjournal.com

Sample Loading: The pre-treated biological sample is loaded onto the cartridge. ijpsjournal.com

Washing: The cartridge is washed with a solvent to remove interfering substances. ijpsjournal.com

Elution: The analyte of interest is eluted from the sorbent using a specific solvent. ijpsjournal.com

The resulting clean extract, containing both ipratropium and the Ipratropium-d3 internal standard, can then be analyzed by LC-MS/MS. semanticscholar.org

Mechanistic and Pre Clinical Investigative Applications of Ipratropium D3 Bromide

Investigation of Metabolic Pathways Using Deuterium (B1214612) Tracers

The use of stable isotope-labeled compounds, particularly those substituted with deuterium, is a cornerstone of modern drug metabolism research. Ipratropium-d3 (bromide), a deuterated analog of Ipratropium (B1672105) bromide, serves as a powerful tool in these investigations. veeprho.com By replacing three hydrogen atoms with deuterium on the N-methyl group, researchers can effectively trace the fate of the molecule within biological systems without altering its fundamental chemical properties. clearsynth.com This isotopic labeling allows for a clearer understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. hwb.gov.in

The primary metabolism of Ipratropium occurs in the gastrointestinal tract, mediated by cytochrome P-450 (CYP) isoenzymes, and through partial metabolism by ester hydrolysis to inactive metabolites. nih.govdrugbank.com Deuterium-labeled tracers like Ipratropium-d3 are instrumental in dissecting these pathways. clearsynth.com When co-administered with the non-labeled drug or used as an internal standard in analytical assays, Ipratropium-d3 enables precise quantification and tracking, helping to differentiate the parent compound from its metabolites and providing valuable insights into its metabolic fate. veeprho.comresearchgate.net

In Vitro Metabolic Stability Studies in Isolated Enzyme Systems (e.g., Cytochrome P450s)

In vitro metabolic stability assays are essential pre-clinical studies that utilize isolated enzyme systems to predict a drug's metabolic clearance in the body. These systems, primarily derived from the liver, contain the key enzymes responsible for drug biotransformation, such as the Cytochrome P450 superfamily.

Liver microsomes and hepatocytes are the two most common systems used for in vitro drug metabolism studies. nih.gov Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes, while hepatocytes are intact liver cells that offer a more comprehensive metabolic picture, including both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., conjugation) reactions.

In these systems, Ipratropium-d3 (bromide) is incubated with either human or animal-derived microsomes or hepatocytes. nih.govresearchgate.net The rate at which the compound is metabolized over time provides a measure of its intrinsic clearance. The fraction of the drug that is unbound to the proteins and lipids within the incubation, known as fu,inc, is a critical parameter for accurately extrapolating in vitro clearance to in vivo situations. nih.govnovartis.com By using Ipratropium-d3, researchers can accurately measure its disappearance and the appearance of its metabolites, often using its non-labeled counterpart as a comparator to investigate potential isotopic effects on metabolic rates.

Table 1: Comparison of In Vitro Metabolic Systems
SystemDescriptionEnzymes PresentPrimary Use
Liver MicrosomesVesicles from the endoplasmic reticulum of liver cellsPrimarily Phase I enzymes (e.g., CYPs, FMOs)High-throughput screening for CYP-mediated metabolism and intrinsic clearance.
HepatocytesIntact, viable liver cellsComprehensive suite of Phase I and Phase II enzymes, transportersBroader metabolic profiling, including conjugation reactions and transporter effects.

A significant advantage of using deuterium-labeled compounds is the ease and certainty with which metabolites can be identified using mass spectrometry (MS). nih.gov Deuterium is a stable isotope that is twice as heavy as hydrogen. clearsynth.com In Ipratropium-d3, the replacement of three hydrogen atoms with deuterium results in a mass increase of approximately 3 Daltons compared to the unlabeled Ipratropium.

When a sample from a metabolic incubation is analyzed by liquid chromatography-mass spectrometry (LC-MS), the parent Ipratropium-d3 and its metabolites will appear as paired peaks with a specific mass difference corresponding to the metabolic reaction plus the 3-Dalton mass shift from the deuterium label. thermofisher.com For example, if a hydroxylation reaction occurs (+16 Da), the hydroxylated metabolite of Ipratropium-d3 will have a mass that is 19 Da higher than the unlabeled Ipratropium. This "isotopic signature" allows for the rapid and confident identification of drug-related material amidst a complex biological matrix, filtering out endogenous background noise. nih.gov

Elucidation of Specific Biotransformation Reactions Susceptible to Deuterium Substitution

The placement of deuterium atoms at specific sites on a molecule can reveal which positions are susceptible to metabolism. nih.gov This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net Cleavage of a C-D bond by an enzyme generally requires more energy and thus proceeds more slowly than the cleavage of a corresponding C-H bond. libretexts.org

Kinetic Isotope Effect (KIE) Studies with Ipratropium-d3 (bromide)

The kinetic isotope effect (KIE) is a powerful mechanistic tool used to determine whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org By comparing the reaction rates of the isotopically light (kH) and heavy (kD) compounds, the KIE (kH/kD) can be calculated. wikipedia.org For Ipratropium-d3, KIE studies focus on how deuteration of the N-methyl group affects its rate of metabolism by enzymes like cytochrome P450s.

A "primary" KIE is observed when the bond to the isotope is being cleaved in the rate-determining step. core.ac.uk Because the C-D bond is stronger than the C-H bond, a reaction involving C-D bond cleavage is slower, resulting in a KIE value greater than 1. researchgate.netresearchgate.net The magnitude of this effect can provide detailed information about the transition state of the enzymatic reaction. researchgate.net

Theoretical Framework for KIE in Enzymatic Reactions and Bond Cleavage

The theoretical basis for the KIE lies in the principles of quantum mechanics and transition-state theory. baranlab.orgelifesciences.org Covalent bonds are not static but vibrate at specific frequencies. The lowest possible vibrational energy state is called the zero-point energy (ZPE). Due to its greater mass, a C-D bond has a lower vibrational frequency and a lower ZPE than a C-H bond. baranlab.org

For a reaction to occur, sufficient energy must be supplied to overcome an activation energy barrier and reach a transition state. Because the C-D bond starts at a lower energy level (lower ZPE) and the energy of the transition state is largely unaffected by isotopic substitution, more energy is required to break the C-D bond compared to the C-H bond. core.ac.uk This difference in activation energy leads to a slower reaction rate for the deuterated compound.

Table 2: Theoretical KIE Values and Interpretations
KIE (kH/kD) ValueType of EffectInterpretation
> 2Primary KIEC-H bond cleavage is part of the rate-determining step. Often indicates a linear, symmetric transition state.
1 - 2Small Primary or Secondary KIEC-H bond cleavage may not be fully rate-limiting, or the effect is due to isotopic substitution near the reaction center (secondary effect).
1No KIEC-H bond cleavage is not involved in the rate-determining step.
< 1Inverse KIEIndicates a transition state that is more sterically crowded or has a higher bond order to the hydrogen/deuterium atom than the reactant.

Experimental Determination of Primary and Secondary KIEs

The experimental determination of kinetic isotope effects (KIEs) is a powerful technique to investigate reaction mechanisms by comparing the reaction rates of a molecule with its isotopically substituted counterpart. libretexts.org In the context of Ipratropium-d3 (bromide), this involves comparing its reaction rates to those of the non-deuterated Ipratropium bromide. The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides insight into the bond-breaking events during the rate-determining step of a reaction. libretexts.org

Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For Ipratropium-d3, a significant PKIE (typically kH/kD > 2) would be expected if a carbon-deuterium (C-D) bond is cleaved during its metabolic transformation. libretexts.org The experimental determination can be conducted through several methods:

Parallel Reaction Analysis: The metabolic rate of Ipratropium bromide and Ipratropium-d3 are measured in separate, identical experiments. The ratio of their observed rates provides the KIE. However, ensuring identical conditions can be challenging. wikipedia.org

Competition Experiments: A mixture of deuterated and non-deuterated Ipratropium is used in a single experiment. The relative amounts of the resulting metabolites are measured, often using mass spectrometry, to calculate the KIE. This method is generally more precise as it eliminates variability between experiments. nih.gov

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.org These effects are typically much smaller than PKIEs (often in the range of 1.0 to 1.4 for deuterium) but are highly informative. wikipedia.orgprinceton.edu For instance, deuteration at a carbon atom adjacent to a reaction center can reveal changes in hybridization (e.g., from sp3 to sp2) during the formation of the transition state. princeton.edu The experimental approach for determining SKIEs is similar to that for PKIEs, requiring precise measurement of reaction rates or product ratios. libretexts.org

Table 1: Hypothetical Experimental Design for KIE Determination of Ipratropium-d3 Metabolism
Experiment TypeMethodologyMeasurementTypical KIE Value Indicating C-H Cleavage
Primary KIEIncubation of Ipratropium-d3 vs. Ipratropium with liver microsomes.Ratio of metabolite formation rates (kH/kD).~2-7
Secondary KIEDeuterium label placed adjacent to the metabolic site.Ratio of metabolite formation rates (kH/kD).~1.0-1.4

Implications of KIEs for Reaction Mechanism Elucidation in Biological Systems

The measurement of KIEs using compounds like Ipratropium-d3 is invaluable for elucidating the mechanisms of drug metabolism in biological systems. libretexts.org By strategically placing deuterium atoms on different positions of the Ipratropium molecule, researchers can probe the specific steps involved in its enzymatic transformation, for example by cytochrome P450 enzymes. scilit.com

A significant primary KIE provides strong evidence that the cleavage of a C-H bond is the slowest, or rate-determining, step in the metabolic pathway. libretexts.org For Ipratropium, which undergoes metabolism via ester hydrolysis and other pathways, deuterating specific C-H bonds could reveal the rate-limiting step of its oxidative metabolism. drugbank.com If deuteration at a particular site slows down the formation of a specific metabolite, it confirms that the C-H bond at that site is broken during the critical phase of the enzymatic reaction. This information is crucial for understanding how the drug interacts with the active site of the metabolizing enzyme. researchgate.net

Secondary KIEs can offer more subtle details about the transition state structure. researchgate.net For example, an SKIE value greater than 1 (a normal SKIE) might suggest a change from a more constrained sp3-hybridized state in the reactant to a less constrained sp2-hybridized transition state. Conversely, an SKIE value less than 1 (an inverse SKIE) could indicate the opposite. This level of detail helps create a more complete picture of the transition state geometry during the enzymatic reaction. princeton.edunih.gov

Ultimately, understanding the reaction mechanism through KIE studies can inform drug design. If a specific metabolic pathway leads to rapid clearance or the formation of toxic metabolites, deuteration at the metabolically vulnerable site can be used to slow down this process, potentially improving the drug's pharmacokinetic profile. nih.govnih.gov Therefore, using Ipratropium-d3 in mechanistic studies serves not only to fundamentally understand its biotransformation but also to explore potential strategies for creating next-generation therapeutics with improved properties. researchgate.net

Pharmacokinetic Research Applications in Non-Human Systems

Assessment of Drug Disposition (ADME) in Animal Models and In Vitro Systems

The study of absorption, distribution, metabolism, and excretion (ADME) in preclinical animal models is fundamental to drug development. alfa-chemistry.com Pharmacokinetic studies for Ipratropium bromide have been conducted in species such as rats and dogs to understand its disposition. nih.govnih.gov In these studies, Ipratropium-d3 serves as a critical tool, primarily as a stable isotope-labeled internal standard for quantitative analysis. nih.govclearsynth.com The use of a deuterated standard is preferred because its chemical and physical properties are nearly identical to the analyte (Ipratropium), ensuring similar behavior during sample extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which corrects for matrix effects and improves accuracy. kcasbio.com

In vivo studies in rats and dogs have shown that Ipratropium is highly cleared and extensively distributed into tissues. nih.gov After intravenous administration in rats, the clearance (Cl) is between 87 and 150 mL/min/kg, and the volume of distribution at steady state (Vss) is between 3 and 15 L/kg. nih.gov In dogs, similar high clearance (34-42 mL/min/kg) and extensive distribution (Vss between 2 and 10 L/kg) are observed. nih.gov The elimination half-life after intravenous administration is approximately 1.9 hours in rats and 3.4 hours in dogs. nih.gov Excretion pathways have also been characterized; in rats, intravenous doses are primarily excreted via the kidneys (58%), with a smaller portion undergoing biliary excretion (17.7%). nih.gov

In vitro systems, such as liver microsomes, are used to study the metabolic pathways of drugs and to compare metabolism across different species. alfa-chemistry.com In this setting, Ipratropium-d3 can be used to investigate the formation of metabolites and to perform KIE studies to understand the enzymatic mechanisms involved in its breakdown, as discussed in the previous sections.

Table 2: Summary of Intravenous Pharmacokinetic Parameters for Ipratropium Bromide in Animal Models
ParameterRatDog
Clearance (Cl)87 - 150 mL/min/kg nih.gov34 - 42 mL/min/kg nih.gov
Volume of Distribution (Vss)3 - 15 L/kg nih.gov2 - 10 L/kg nih.gov
Elimination Half-life (t½)~1.9 hours nih.gov~3.4 hours nih.gov
Primary Route of Excretion (IV)Renal (58%) nih.govRenal (55%) nih.gov

Tracer Studies for Determining Turnover Rates and Pathway Fluxes

Stable isotope-labeled compounds like Ipratropium-d3 are ideal for use as tracers in pharmacokinetic and metabolic studies. nih.gov These tracer studies allow for the precise tracking of a molecule and its metabolites through a biological system, providing detailed insights into metabolic pathways and the rates of drug turnover. springernature.comnih.gov Unlike radiolabeled compounds (e.g., with ¹⁴C), stable isotopes like deuterium are non-radioactive, making them safer and easier to handle in many preclinical research settings. acs.org

In a typical tracer study, Ipratropium-d3 could be co-administered with non-deuterated Ipratropium bromide to an animal model. By using mass spectrometry to distinguish between the deuterated and non-deuterated forms of the drug and its metabolites, researchers can track the fate of the administered dose with high precision. nih.gov This approach enables the determination of key metabolic fluxes—the rates at which metabolites are produced and eliminated. nih.gov

This methodology offers several advantages:

Pathway Elucidation: It allows for unambiguous tracking of atoms from the parent drug into its various metabolites, helping to confirm metabolic pathways. nih.govacs.org

Turnover Rate Determination: By monitoring the disappearance of the labeled parent drug and the appearance of labeled metabolites over time, precise turnover rates can be calculated. nih.gov

Reduced Biological Variability: Co-administering the labeled and unlabeled drug allows each animal to serve as its own control, which minimizes the impact of inter-animal variability on the pharmacokinetic results.

Such tracer studies are crucial for building a comprehensive understanding of a drug's disposition and for constructing predictive pharmacokinetic models. nih.gov The data generated from using Ipratropium-d3 as a tracer can help predict how genetic variations in metabolic enzymes or the co-administration of other drugs might impact the drug's safety and efficacy profile.

Computational Chemistry and Theoretical Modeling of Deuterated Compounds

Quantum Chemical Calculations for Deuterium-Containing Molecules

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. These methods are particularly valuable for elucidating the subtle yet significant effects of substituting hydrogen with deuterium (B1214612).

Computational methods, such as Density Functional Theory (DFT), are employed to investigate these nuances. For the parent compound, Ipratropium (B1672105) bromide, quantum chemical geometry optimization (e.g., using DFT with the B3LYP functional and a 6-31G* basis set) has been used to determine its lowest-energy conformations. cambridge.orgimsa.edu Studies have shown that the conformation observed in the solid crystal state is slightly higher in energy (by approximately 1.2 kcal/mol) than the calculated local minimum, indicating that intermolecular forces in the crystal lattice play a significant role in determining the final structure. cambridge.orgimsa.edu

Similar computational analyses are applied to Ipratropium-d3 to map its potential energy surface and identify stable conformers. By comparing the calculated electronic properties and geometries of the deuterated and non-deuterated forms, researchers can gain a precise understanding of how the isotopic substitution influences the molecule's shape and electronic distribution, which are critical determinants of its interaction with biological targets.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly sensitive to isotopic substitution. The vibrational frequency of a chemical bond is dependent on both the bond strength (force constant) and the masses of the connected atoms. uni-muenchen.de Since deuterium has approximately twice the mass of hydrogen, replacing a C-H bond with a C-D bond leads to a significant and predictable decrease in the bond's vibrational stretching frequency. nih.govyoutube.com

Quantum chemical calculations are used to predict these vibrational spectra. The process involves:

Optimizing the molecular geometry to find a stable energy minimum.

Calculating the Hessian matrix, which contains the second derivatives of energy with respect to atomic coordinates. The elements of this matrix represent the force constants of the bonds.

Using the force constants and the specific atomic masses of the isotopes (H or D) to calculate the vibrational frequencies. uni-muenchen.de

This approach allows for the direct prediction of the IR and Raman spectra for both Ipratropium and Ipratropium-d3. The most pronounced difference is expected in the C-H stretching region (typically ~2800-3000 cm⁻¹), where the corresponding C-D stretching vibrations will appear at a much lower frequency (~2100-2200 cm⁻¹). youtube.com This distinct spectroscopic signature is crucial for confirming the position and extent of deuteration in a synthesized molecule. nih.gov Computational studies on the parent Ipratropium bromide have successfully matched calculated spectra with experimental data, validating the accuracy of these theoretical methods. nih.gov

Table 1: Predicted Vibrational Frequency Shifts upon Deuteration
Vibrational ModeTypical Frequency Range (C-H)Predicted Frequency Range (C-D)Relative Shift Factor (νD / νH)
C-H/C-D Stretch~2800-3000 cm⁻¹~2100-2200 cm⁻¹~0.71

This table illustrates the general principle that the stretching frequency of a C-D bond is significantly lower than that of a C-H bond, a key spectroscopic marker for deuteration. youtube.com

The primary rationale for developing many deuterated drugs is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The deuterium KIE (DKIE) arises because the greater mass of deuterium gives the C-D bond a lower zero-point vibrational energy than the C-H bond, making the C-D bond more stable and requiring more energy to break. nih.gov This results in a slower reaction rate when cleavage of this bond is the rate-limiting step. nih.govwikipedia.org

This effect is particularly relevant for drug metabolism, much of which is mediated by Cytochrome P450 (CYP) enzymes that often catalyze the oxidation of C-H bonds. nih.gov Ipratropium is known to be partially metabolized by CYP isoenzymes. drugbank.com If a rate-limiting metabolic pathway involves the cleavage of a C-H bond on the N-isopropyl group, replacing it with a C-D bond in Ipratropium-d3 would be expected to slow this process, leading to increased metabolic stability.

Quantum chemical calculations are used to predict the magnitude of the DKIE by modeling the reaction's transition state—the highest energy point along the reaction pathway. youtube.com By calculating the activation energies for the C-H versus C-D bond cleavage, the ratio of the reaction rates (kH/kD) can be estimated. nih.govwikipedia.org These theoretical predictions help identify which positions on a drug molecule are most susceptible to metabolism and would benefit most from deuteration. alfa-chemistry.com

Molecular Dynamics Simulations of Isotopic Analogs

While quantum mechanics provides a static picture of electronic structure and energy, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time, capturing the complex motions and interactions of molecules in a biological environment. alfa-chemistry.com

MD simulations are used to explore how deuteration affects the non-covalent interactions between a drug and its biological target, such as a receptor or enzyme. alfa-chemistry.com Ipratropium functions by antagonizing muscarinic acetylcholine (B1216132) receptors. drugbank.com MD simulations can model the Ipratropium-d3 cation bound to the active site of this receptor, surrounded by water molecules, to simulate physiological conditions.

Although deuteration is a subtle structural change, it can influence molecular dynamics in several ways:

Interaction Strength: The shorter, less polarizable C-D bond can lead to minor changes in van der Waals and hydrophobic interactions with receptor residues. wikipedia.org

Structural Fluctuations: Some computational studies have shown that deuteration can slightly reduce the structural fluctuations of a protein-ligand complex, making it more rigid. nih.gov

Hydrogen Bonding Network: The presence of deuterium can subtly alter the dynamics of the surrounding water molecules and their hydrogen-bonding network, which can indirectly affect ligand binding.

By running MD simulations for both Ipratropium and Ipratropium-d3, researchers can compare trajectories and analyze key metrics such as binding stability, residue-ligand contact times, and the flexibility of different parts of the complex. These simulations help predict whether the isotopic substitution could alter the drug's binding affinity or residence time at its target, providing a more complete picture of its potential pharmacological profile. acs.orgnih.gov

Predictive Models for Metabolic Stability and Pharmacokinetic Properties of Deuterated Analogs

A primary goal of deuteration in drug design is to improve a molecule's pharmacokinetic profile, often by enhancing its metabolic stability. researchgate.netjuniperpublishers.com Predictive computational models are crucial for estimating these effects in the early stages of drug discovery, saving significant time and resources. alfa-chemistry.comnih.gov

These models integrate data from quantum chemical calculations and leverage machine learning algorithms to predict absorption, distribution, metabolism, and excretion (ADME) properties. alfa-chemistry.comnih.gov For metabolic stability, models are often trained on large databases of compounds with experimentally determined stability in human liver microsomes (HLM). nih.gov Using molecular descriptors derived from the compound's structure, these models can classify a new molecule, like Ipratropium-d3, as likely "stable" or "unstable." nih.gov

The prediction for a deuterated analog is based heavily on the anticipated KIE. nih.gov If the model identifies the site of deuteration in Ipratropium-d3 as a primary site of metabolism (a "metabolic hotspot"), it will predict a slower rate of clearance compared to the non-deuterated parent compound. alfa-chemistry.com However, these models must also consider the possibility of "metabolic switching," where the blockage of one metabolic pathway may cause the body to clear the drug through an alternative route, potentially negating the benefit of deuteration. juniperpublishers.comscispace.com

More advanced in silico systems combine machine learning with physiologically based pharmacokinetic (PBPK) modeling to provide quantitative predictions of human clinical pharmacokinetics from molecular structure alone. nih.gov These models can forecast parameters such as half-life, clearance, and bioavailability, offering a comprehensive in silico assessment of a deuterated drug candidate before it proceeds to more extensive testing. researchgate.net

Table 2: Inputs and Outputs of a Predictive Pharmacokinetic Model
Model InputsModel Outputs (Predicted Parameters)
Molecular Structure (e.g., Ipratropium-d3)Metabolic Stability (e.g., half-life in HLM)
Calculated Physicochemical Properties (LogP, pKa, etc.)Systemic Clearance (CL)
Site of DeuterationVolume of Distribution (Vd)
Predicted KIE at Metabolic HotspotsOral Bioavailability (%F)

This table outlines the typical information used by and generated from in silico models designed to predict the pharmacokinetic properties of new chemical entities, including deuterated analogs.

In Silico Tools and Strategies for Designing Deuterated Drug Candidates

The strategic incorporation of deuterium into drug candidates to enhance their pharmacokinetic profiles is a sophisticated process, heavily reliant on computational chemistry and theoretical modeling. alfa-chemistry.com These in silico tools allow researchers to predict the effects of deuteration on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties before undertaking costly and time-consuming synthesis and experimental testing. nih.gov The primary goal is to leverage the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, slows down metabolic processes that involve the cleavage of this bond. wikipedia.org

Advanced computational models are pivotal in identifying the optimal positions for deuterium substitution. alfa-chemistry.com By simulating the metabolic fate of a drug, these tools can pinpoint "metabolic hotspots"—sites on the molecule most susceptible to enzymatic degradation, often by cytochrome P450 (CYP) enzymes. alfa-chemistry.comjuniperpublishers.com Deuterating these specific sites can significantly improve the drug's metabolic stability and half-life. juniperpublishers.comnih.gov

A variety of computational strategies are employed in the design of deuterated drug candidates:

Quantum Mechanics (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM): These methods are used to perform highly accurate calculations of molecular structures and reaction energetics. rsc.org QM calculations are particularly useful for predicting the magnitude of the KIE for a specific C-H bond cleavage, providing a quantitative estimate of how much a metabolic reaction will be slowed by deuteration. rsc.orgmatthewjvarga.com This allows for a rational selection of deuteration sites that are likely to yield the most significant improvements in metabolic stability.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are used to model the interaction between a drug molecule and its metabolic enzyme, such as a CYP isozyme. alfa-chemistry.com By simulating the binding of the drug in the enzyme's active site, researchers can identify which C-H bonds are most favorably positioned for metabolism. MD simulations can further provide insights into the dynamics of the drug-enzyme complex, helping to refine the prediction of metabolic hotspots. alfa-chemistry.com

Metabolite Prediction Software: Several software platforms are available that can predict the likely metabolites of a drug candidate. These tools use either rule-based systems derived from known metabolic transformations or machine learning models trained on large datasets of metabolic data. By comparing the predicted metabolite profiles of a parent compound and its deuterated analogs, researchers can anticipate shifts in metabolic pathways, a phenomenon known as "metabolic switching." juniperpublishers.com

The application of these tools is exemplified in the development of several deuterated drugs. For instance, in the case of deutetrabenazine , the deuterated analog of tetrabenazine, deuteration of the methoxy (B1213986) groups led to a significantly improved pharmacokinetic profile. nih.gov Computational modeling would have been instrumental in identifying these methoxy groups as key sites of metabolism.

A more detailed example can be found in the development of a deuterated version of ivacaftor , a drug for cystic fibrosis. The deuterated analog, CTP-656, was designed to have improved metabolic stability. The following tables illustrate the kind of data that can be generated and analyzed using in silico and subsequent experimental approaches to guide the design of such candidates.

Table 1: In Silico and In Vitro Assessment of Deuterium Isotope Effect on Metabolism

This table presents the predicted and experimentally determined deuterium isotope effects on the metabolism of a hypothetical deuterated drug candidate, illustrating the utility of computational predictions.

ParameterComputational PredictionExperimental ResultInterpretation
Predicted Site of Metabolism Methoxy GroupMethoxy GroupIn silico tools accurately identified the primary metabolic hotspot.
Calculated KIE (QM) 2.5-Quantum mechanics calculations predicted a significant isotope effect.
DV (Isotope effect on Vmax) -3.8The maximum rate of metabolism is significantly reduced for the deuterated compound.
DV/K (Isotope effect on Vmax/Km) -2.2The overall metabolic clearance is reduced, indicating improved stability.

Data modeled after the findings for CTP-656 (deuterated ivacaftor). nih.govresearchgate.net

Table 2: Comparison of Pharmacokinetic Parameters for a Parent Drug and its Deuterated Analog

This table showcases how the improved metabolic stability predicted by in silico models translates to an enhanced pharmacokinetic profile in humans.

Pharmacokinetic ParameterParent Compound (e.g., Ivacaftor)Deuterated Analog (e.g., CTP-656)% Change
Half-life (t1/2) (hours) 10.615.9+50%
AUC0-inf (ng*h/mL) 12,50018,300+46%
Cmax (ng/mL) 1,5101,440-5%
Clearance (CL/F) (L/h) 13.99.5-32%

Data derived from clinical studies of CTP-656. nih.govresearchgate.net

These examples underscore the power of a computational, data-driven approach to designing deuterated drug candidates. By leveraging in silico tools, medicinal chemists can rationally design molecules with optimized pharmacokinetic properties, potentially leading to drugs with improved efficacy, safety, and patient compliance. While no specific computational design data for Ipratropium-d3 (bromide) is publicly available due to its primary use as an internal standard, the strategies and tools described here represent the state-of-the-art approach that would be applied to develop a novel deuterated anticholinergic drug.

Future Directions and Emerging Research Avenues for Ipratropium D3 Bromide Studies

Integration with Advanced Analytical Platforms for Enhanced Mechanistic Understanding

The integration of Ipratropium-d3 (bromide) with state-of-the-art analytical technologies is set to revolutionize our understanding of its parent compound's behavior in biological systems. Advanced platforms, particularly in mass spectrometry, allow for highly sensitive and specific detection, enabling researchers to move beyond simple quantification towards a more profound mechanistic understanding. Physiologically based pharmacokinetic (PBPK) models, for instance, can be refined using precise data generated with Ipratropium-d3 (bromide) to simulate drug disposition and predict its characteristics in various patient populations, potentially shortening research and development cycles. frontiersin.org The use of a stable isotope-labeled internal standard is critical for the accuracy of the analytical data that underpins these complex models.

Imaging Mass Spectrometry (IMS) represents a significant leap forward in pharmacology and toxicology, enabling the visualization of drug and metabolite distribution directly within tissue sections. drugtargetreview.com Unlike traditional methods like whole-body autoradiography (WBA), which cannot distinguish between a parent drug and its metabolites, IMS provides high molecular specificity without the need for radioactive labeling. columbia.edunih.govscispace.com

By using Ipratropium-d3 (bromide) in preclinical, non-human studies, researchers can employ IMS techniques such as MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization) to map its precise location and concentration in tissues like the lungs. columbia.eduscispace.com This allows for a detailed spatial analysis of how the drug distributes across different micro-compartments of an organ, providing critical insights into its mechanism of action, target engagement, and potential off-target effects. drugtargetreview.comcolumbia.edu This "spatial pharmacology" approach can link drug localization with histological features, offering a deeper understanding of therapeutic efficacy and toxicity. drugtargetreview.com Advances in IMS technology are continually improving spatial resolution, pushing towards the single-cell level, which will further enhance the utility of stable isotope-labeled compounds in these studies. scispace.com

Table 1: Comparison of Common Imaging Mass Spectrometry Techniques columbia.edunih.gov
TechniqueIonization SourceTypical Spatial ResolutionKey Advantage
MALDI (Matrix-Assisted Laser Desorption/Ionization)Pulsed Laser BeamOrgan to Single-CellExcellent for a wide range of molecules, including proteins and peptides.
DESI (Desorption Electrospray Ionization)Charged Solvent SprayOrgan LevelAmbient ionization technique, requires minimal sample preparation.
SIMS (Secondary Ion Mass Spectrometry)High-Energy Primary Ion BeamSingle-Cell to SubcellularVery high spatial resolution, ideal for subcellular imaging.

Application in Systems Biology and Metabolomics Research (as a tool for flux analysis)

Systems biology aims to understand the complex interactions within biological systems by integrating diverse "-omics" data. nih.govmdpi.com Metabolomics, the comprehensive study of metabolites, is a cornerstone of this field, providing a direct functional readout of cellular activity. google.comnyu.edu Ipratropium-d3 (bromide) can serve as a powerful tool in this context, acting as a tracer to investigate metabolic pathways.

By introducing the deuterated compound into a biological system (e.g., cell culture or a non-human model), researchers can use mass spectrometry to track the incorporation of deuterium (B1214612) into downstream metabolites. This approach, known as stable isotope tracing, is fundamental to metabolic flux analysis, which quantifies the rates of metabolic reactions. nih.gov While often performed with isotopes like ¹³C, the use of deuterium-labeled compounds like Ipratropium-d3 (bromide) can provide complementary information on specific metabolic routes. This allows for the evaluation of a drug's impact on the metabolic state of a cell or organism, helping to elucidate its mechanism of action and identify potential biomarkers of efficacy or toxicity from a systems-level perspective. google.comnih.gov

Development of Novel Deuterium Labeling Technologies Relevant to Complex Molecules

The synthesis of isotopically labeled compounds, especially complex molecules like ipratropium (B1672105), is a critical area of chemical research. There is a rising interest in developing new and more efficient methodologies for the selective incorporation of deuterium into organic molecules. researchgate.net Traditional methods can be expensive or require harsh conditions, while modern approaches focus on techniques like catalytic hydrogen-deuterium (H/D) exchange, which can introduce deuterium without needing to significantly alter the molecule's structure. researchgate.net

Future research in this area will likely focus on developing catalysts (e.g., metal-based or photocatalysts) that can precisely label specific positions on a complex scaffold like the one found in ipratropium. researchgate.netresearchgate.net Advances in C-H bond functionalization are particularly relevant. researchgate.net The development of more efficient, scalable, and selective deuteration methods will not only facilitate the production of Ipratropium-d3 (bromide) but also expand the toolkit for creating a wider array of deuterated probes for biomedical research. These improved synthetic strategies are crucial for supplying the high-quality labeled compounds needed for advanced analytical and metabolic studies. researchgate.net

Exploration of Ipratropium-d3 (bromide) as a Research Tool in Drug Repurposing or Target Validation Studies (mechanistic focus)

Drug repurposing, the process of identifying new therapeutic uses for existing drugs, is a cost-effective strategy to accelerate drug development. nih.gov Computational methods are increasingly used to generate hypotheses about new drug-disease associations, but these predictions require rigorous experimental validation. nih.govbiorxiv.org Ipratropium-d3 (bromide) is an ideal tool for the mechanistic validation phase of such studies.

If computational models suggest that ipratropium could be effective for a new indication by acting on a novel biological target, Ipratropium-d3 (bromide) can be used to test this hypothesis directly. For example, in preclinical models, it could be used in quantitative mass spectrometry-based assays to:

Confirm Target Engagement: Measure the binding of the drug to the predicted new target protein.

Elucidate Mechanism of Action: Trace the drug's metabolic fate and its effect on downstream pathways related to the new disease indication.

Differentiate from Endogenous Molecules: The deuterium label provides a clear mass shift, allowing the drug to be distinguished from similar endogenous compounds, ensuring accurate quantification and mechanistic clarity.

By providing unambiguous evidence of target interaction and downstream effects, Ipratropium-d3 (bromide) can help validate or refute repurposing hypotheses, providing the confidence needed to advance a repurposed drug candidate toward further development. nih.gov

Q & A

Q. What distinguishes Ipratropium-d3 bromide from its non-deuterated counterpart in pharmacological studies?

Ipratropium-d3 bromide is a deuterium-labeled analog of Ipratropium bromide, a muscarinic receptor antagonist. The deuterium substitution at three positions enhances metabolic stability, reducing hepatic first-pass metabolism and enabling precise tracking of the parent compound in pharmacokinetic studies . Key pharmacological properties include receptor binding IC50 values of 2.9 nM (M1), 2 nM (M2), and 1.7 nM (M3), which should be validated via competitive binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) under physiological pH conditions .

Q. How can researchers ensure isotopic purity in Ipratropium-d3 bromide synthesis?

Isotopic purity is critical to avoid interference in mass spectrometry or NMR studies. Synthesis should adhere to pharmacopeial standards (e.g., USP guidelines) using deuterated precursors and controlled reaction conditions . Post-synthesis, thin-layer chromatography (TLC) with a 0.05 mg/mL reference standard can identify non-deuterated impurities, requiring a resolution ≥2.0 between Ipratropium-d3 and related compounds .

Q. What analytical methods are validated for quantifying Ipratropium-d3 bromide in bulk formulations?

UV-spectrophotometry at 214 nm in methanol is a validated method, with linearity between 20–120 µg/mL (regression equation: 0.0062x + 0.3161, R² = 0.995) . Accuracy (99.5–100.1% recovery) and precision (RSD <0.31% intra-day) must be confirmed across 80–120% concentration ranges. Limit of detection (LOD: 8.78 µg/mL) and quantification (LOQ: 28.59 µg/mL) should be calculated using signal-to-noise ratios .

Advanced Research Questions

Q. What experimental design considerations are critical for comparative receptor affinity studies between deuterated and non-deuterated muscarinic antagonists?

Use a double-blind, randomized design with parallel groups to minimize bias. Receptor binding assays should standardize temperature (37°C), pH (7.4), and incubation time (60 minutes) to replicate physiological conditions . For deuterated compounds, include a negative control (unlabeled ligand) and validate isotopic stability via mass spectrometry to rule out deuterium-hydrogen exchange artifacts .

Q. How can researchers resolve discrepancies in metabolic stability data for Ipratropium-d3 bromide across different in vitro models?

Contradictions often arise from variations in cytochrome P450 enzyme activity across liver microsome preparations. Address this by:

  • Normalizing data to protein content and enzyme activity (e.g., CYP3A4 luminescence assays).
  • Using deuterated internal standards (e.g., Ipratropium-d7) to correct for matrix effects in LC-MS/MS .
  • Applying multivariate regression to identify covariates (e.g., incubation time, donor demographics) influencing metabolic rates .

Q. What strategies optimize the detection of Ipratropium-d3 bromide in complex biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Key parameters:

  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Transitions: Monitor m/z 412.3 → 138.1 (Ipratropium-d3) and m/z 415.3 → 141.1 (deuterated internal standard).
  • Sample preparation: Solid-phase extraction (SPE) with C18 cartridges to minimize phospholipid interference .

Q. How can the FINER criteria (Feasible, Novel, Ethical, Relevant) guide the design of studies investigating Ipratropium-d3 bromide’s efficacy in preclinical asthma models?

  • Feasibility: Use murine ovalbumin-induced asthma models with spirometry endpoints (e.g., FEV1, forced vital capacity) .
  • Novelty: Compare Ipratropium-d3’s bronchodilatory effects against non-deuterated analogs to quantify deuterium’s impact on duration of action .
  • Ethical: Adhere to ARRIVE guidelines for humane endpoints and sample size minimization .
  • Relevant: Align outcomes with translational metrics (e.g., receptor occupancy half-life) to bridge preclinical and clinical research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.